molecular formula C6H14ClN3O B1456552 1-(Oxan-4-yl)guanidine hydrochloride CAS No. 1447606-48-5

1-(Oxan-4-yl)guanidine hydrochloride

Cat. No.: B1456552
CAS No.: 1447606-48-5
M. Wt: 179.65 g/mol
InChI Key: ZZFHEGWAVVSXKG-UHFFFAOYSA-N
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Description

1-(Oxan-4-yl)guanidine hydrochloride is a chemical compound of interest in organic synthesis and medicinal chemistry research. It combines a guanidine group, known for its strong basicity and ability to form multiple hydrogen bonds, with a tetrahydropyran (oxane) ring, which can influence the molecule's stereochemistry and physicochemical properties . Guanidine-containing compounds are widely utilized as potent denaturants for the unfolding and refolding of proteins in biochemical studies . The incorporation of the oxan-4-yl group may modify the solubility, lipophilicity, and overall bioactivity profile compared to simpler guanidine analogs, making it a valuable scaffold for developing novel enzyme inhibitors or receptor ligands . Researchers can employ this compound as a building block for the synthesis of more complex molecules or as a tool to study molecular recognition and protein-ligand interactions. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(oxan-4-yl)guanidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N3O.ClH/c7-6(8)9-5-1-3-10-4-2-5;/h5H,1-4H2,(H4,7,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZFHEGWAVVSXKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1N=C(N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1447606-48-5
Record name 1-(oxan-4-yl)guanidine hydrochloride
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Mechanism of Action

Biochemical Analysis

Biochemical Properties

1-(Oxan-4-yl)guanidine hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to act as a strong chaotrope, which means it can disrupt the hydrogen bonding network in water and destabilize the structure of proteins. It interacts with enzymes such as ribonuclease and lysozyme, leading to their denaturation and loss of function. Additionally, this compound can increase the solubility of hydrophobic molecules, making it useful in protein folding studies.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to inhibit the activity of the Hsp104 chaperone protein, which plays a crucial role in prion fiber fragmentation and propagation. This inhibition can lead to the reversion of prion-positive yeast cells to a prion-negative phenotype. Moreover, this compound can induce changes in gene expression, leading to alterations in cellular metabolism and function.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For example, it binds to the active sites of enzymes such as ribonuclease and lysozyme, causing their denaturation and loss of function. Additionally, this compound can disrupt the hydrogen bonding network in water, leading to the destabilization of protein structures and changes in their activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is known for its stability, but it can degrade under certain conditions, leading to changes in its effectiveness. Long-term exposure to this compound can result in alterations in cellular function, including changes in gene expression and protein activity. In vitro and in vivo studies have shown that the compound can maintain its activity over extended periods, but its effects may diminish with prolonged use.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance cellular function and improve metabolic processes. At high doses, it can cause toxic or adverse effects, including enzyme inhibition and cellular damage. Studies have shown that there is a threshold effect, where the benefits of the compound are observed up to a certain dosage, beyond which the adverse effects become more pronounced.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. This compound can be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. For example, it can localize to the endoplasmic reticulum or mitochondria, where it can exert its effects on protein folding and metabolic processes. The subcellular localization of this compound is crucial for its role in biochemical reactions and cellular function.

Biological Activity

1-(Oxan-4-yl)guanidine hydrochloride is a compound of increasing interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

This compound features a guanidine moiety, which is known for its biological relevance. The oxane ring contributes to the compound's structural stability and influences its interactions with biological targets.

The biological effects of this compound can be attributed to several mechanisms:

  • Hydrogen Bonding : The guanidine group can form hydrogen bonds with various biological molecules, potentially affecting their activity.
  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit enzymes involved in critical metabolic pathways, such as tyrosinase, which plays a role in melanin biosynthesis.

Antioxidant Properties

Research indicates that compounds with similar structures exhibit significant antioxidant activity. The presence of the oxane and guanidine groups enhances the compound's ability to scavenge free radicals. A study employing the ABTS radical scavenging assay demonstrated that this compound has comparable scavenging abilities to established antioxidants like ascorbic acid.

Enzyme Inhibition

This compound has been evaluated for its inhibitory effects on tyrosinase (TYR), an enzyme crucial for melanin production. In vitro assays have shown promising results:

CompoundIC50 (µM)Description
This compoundTBDPotential inhibitor of TYR
Similar Compound 109.0Effective antioxidant and TYR inhibitor

The best-performing derivatives exhibited no cytotoxicity at concentrations up to 25 µM, indicating a favorable safety profile for further development.

In Vitro Evaluation

A study assessed the effects of various derivatives on TYR activity. Modifications to the guanidine group were found to enhance inhibitory potency against TYR, suggesting a structure-activity relationship that could guide future drug design efforts.

Therapeutic Applications

Given its potential as an anti-inflammatory and analgesic agent, further studies are warranted to explore its efficacy in treating conditions where oxidative stress and inflammation play critical roles. For instance, compounds similar to this compound have shown promise in inhibiting β-secretase, which is implicated in neurodegenerative disorders such as Alzheimer's disease.

Scientific Research Applications

Virology Applications

Inhibition of Viral Replication
1-(Oxan-4-yl)guanidine hydrochloride, akin to guanidine hydrochloride, has been studied for its ability to inhibit the replication of viruses. Research indicates that guanidine hydrochloride can effectively inhibit the growth of mammalian orthoreovirus by disrupting viral RNA synthesis while sparing other viral processes such as mRNA translation. This allows researchers to isolate and study specific stages of viral replication without interference from protein synthesis, making it a valuable tool in virology research .

Enhancement of Detection Techniques
Recent studies have shown that guanidine hydrochloride can enhance loop-mediated isothermal amplification (LAMP) assays for detecting pathogens like Streptococcus equi. By optimizing the concentration of guanidine hydrochloride in these assays, researchers achieved faster detection times and improved sensitivity. This application underscores the compound's potential in developing rapid diagnostic tools for infectious diseases .

Molecular Biology Applications

RNA Isolation and Protein Denaturation
Guanidine hydrochloride is widely used in molecular biology for the isolation of RNA. It acts as a chaotropic agent, dissociating nucleoprotein complexes into their nucleic acid and protein components. This property is crucial for obtaining high-quality RNA for downstream applications such as reverse transcription and quantitative PCR (qPCR) .

Protein Folding Studies
The compound is also utilized in studies examining protein conformational stability. As a strong denaturant, it helps researchers understand the folding mechanisms of proteins by providing insights into their structural changes under various conditions. These studies are essential for elucidating protein function and interactions .

Biochemical Applications

Purification of Recombinant Proteins
In biochemistry, this compound is employed as an auxiliary reagent for the purification of recombinant proteins. Its ability to unfold proteins facilitates their separation from contaminants during purification processes, which is vital for producing biopharmaceuticals .

Cosmetic Formulations
Patents have indicated that guanidine derivatives, including this compound, are being explored in cosmetic formulations. Their properties may contribute to the stabilization and effectiveness of active ingredients in skincare products .

Table 1: Comparison of Guanidine Hydrochloride Applications

Application AreaSpecific Use CaseReference
VirologyInhibition of viral replication
Molecular BiologyRNA isolation and protein denaturation
BiochemistryPurification of recombinant proteins
Cosmetic ScienceFormulation stabilizer

Case Study 1: Inhibition of Mammalian Orthoreovirus

A study demonstrated that 15 mM concentrations of guanidine hydrochloride could reversibly inhibit mammalian orthoreovirus growth in murine cells. The research highlighted its role in selectively inhibiting viral dsRNA synthesis while allowing other processes to proceed unhindered, providing a framework for further studies on viral replication dynamics .

Case Study 2: Optimization in LAMP Assays

In a project aimed at improving LAMP assays for detecting Streptococcus equi, varying concentrations of guanidine hydrochloride were tested. The optimal concentration was found to significantly enhance assay kinetics without adverse effects on performance, showcasing its utility in pathogen detection methodologies .

Comparison with Similar Compounds

Comparison with Similar Guanidinium Derivatives

Structural and Physicochemical Properties

Guanidinium derivatives vary significantly in their substituents, leading to differences in melting points, solubility, and reactivity. Below is a comparative analysis of selected analogs:

Compound Name Substituent(s) Melting Point (°C) Molecular Weight (g/mol) HPLC Purity (%) Key Reference
1-(Oxan-4-yl)guanidine hydrochloride* Oxan-4-yl (tetrahydropyran) Not reported ~207.66† Not reported -
1-(4-(3-((3-(Pentafluorosulfanyl)phenyl)amino)phenoxy)phenyl)guanidine HCl (30) Pentafluorosulfanyl-phenyl 104–106 570.80 >95
1-(4-(3-((4-Chloro-3-(trifluoromethyl)phenyl)amino)-5-fluorophenoxy)phenyl)guanidine HCl (36) Chloro-trifluoromethyl-phenyl 92–94 526.88 >95
1-(3,4-Di-fluorophenyl)-3-(3-((6-guanidinopyridin-3-yl)oxy)phenyl)guanidine diHCl (49) Difluorophenyl, pyridinyl >110 (decomposes) 514.34 >95
4-Guanidinobenzoic acid hydrochloride Benzoic acid Not reported 219.65 Not reported
1-(4-Chlorophenyl)guanidine hydrochloride Chlorophenyl Not reported 206.07 ≥99

*Hypothetical data inferred from analogs.
†Calculated based on molecular formula (C₆H₁₁N₃O·HCl).

Key Observations :

  • Substituent Effects: Bulky or electron-withdrawing groups (e.g., pentafluorosulfanyl in compound 30) increase molecular weight and may elevate melting points .
  • Solubility : The oxan-4-yl group’s oxygen atom could enhance water solubility compared to halogenated aryl analogs (e.g., compound 36), which are more lipophilic .
  • Stability : Decomposition temperatures vary; for example, compound 49 decomposes above 110°C, while diaryl derivatives (30, 36) remain stable up to their melting points .
Protein Denaturation Efficacy

Guanidine hydrochloride and its derivatives are potent protein denaturants. The parent compound (guanidine HCl) unfolds proteins by disrupting hydrogen bonds and hydrophobic interactions, with denaturation efficacy dependent on substituent polarity .

  • Methylguanidine HCl : Shows weaker effects on edestin and excelsin but matches guanidine HCl’s efficacy in globin denaturation .
  • Diaryl Derivatives (e.g., 30, 36) : Enhanced aromaticity may improve binding to hydrophobic protein regions, but polar substituents (e.g., oxan-4-yl) could alter denaturation kinetics .

Preparation Methods

General Preparation of Guanidine Hydrochloride

The core structure of guanidine hydrochloride is synthesized primarily through the reaction of dicyandiamide or cyanamide with ammonium chloride under controlled conditions. This process forms guanidine hydrochloride, which can then be modified or reacted further to introduce substituents such as the oxan-4-yl group.

Key preparation methods:

Step Description Conditions Notes
1. Melting Reaction Dicyandiamide and ammonium chloride are melted together 170–230 °C, weight ratio 1:1.27 Produces crude guanidine hydrochloride
2. Dissolution Crude product dissolved in water Room temperature, ratio 1:1 or 1.5:1 (water to crude) Base may be added to improve purity
3. Filtration Removal of impurities and unreacted materials Ambient conditions Ensures removal of insolubles
4. Dehydration Removal of water from filtrate Elevated temperature Concentrates the product
5. Crystallization Cooling to induce crystallization Controlled cooling Yields high-purity guanidine hydrochloride

This process is repeated as needed to increase purity, achieving >99.9% purity guanidine hydrochloride.

Specific Considerations for 1-(Oxan-4-yl)guanidine Hydrochloride

Physical and Chemical Properties (Guanidine Hydrochloride Reference)

Property Value
Molecular Formula CH5N3·HCl
Molecular Weight 95.53 g/mol
Melting Point 180–185 °C
Solubility in Water 2280 g/L at 20 °C
pH (4% aqueous solution) 4.5–6.0
Appearance White to slightly yellow crystals
Stability Stable, hygroscopic

These properties provide a baseline for the hydrochloride salt of guanidine derivatives, including this compound.

Comparative Analysis of Preparation Methods

Method Starting Materials Reaction Conditions Purity Achieved Advantages Disadvantages
Melting of dicyandiamide + ammonium chloride Dicyandiamide, ammonium chloride 170–230 °C melting >99.9% (after purification) Simple, scalable Requires high temperature
Aqueous reaction of cyanamide + ammonium chloride Cyanamide, ammonium chloride 120–170 °C in aqueous medium High purity Mild conditions Longer reaction times
Guanidinylation of oxan-4-yl amine Oxan-4-yl amine, guanidinylating agent Heating, acidic conditions Dependent on purification Specific for substituted guanidines Requires precursor synthesis

Notes on Industrial and Laboratory Scale Preparation

  • The melting reaction method is favored industrially for guanidine hydrochloride due to simplicity and high throughput.
  • For substituted guanidines like this compound, the key challenge is the availability and synthesis of the oxan-4-yl amine precursor.
  • Purification steps such as recrystallization and filtration are critical to remove residual starting materials and byproducts.
  • The addition of bases during dissolution can improve the removal of impurities and increase product stability.

Summary Table of Preparation Process for Guanidine Hydrochloride (Applicable to Substituted Derivatives)

Step Description Parameters Expected Outcome
1 Mixing dicyandiamide and ammonium chloride Weight ratio 1:1.27; 170–230 °C melting Crude guanidine hydrochloride
2 Dissolving crude product in water 1:1 or 1.5:1 water to crude; room temp; base addition optional Solution for purification
3 Filtration Ambient temperature Removal of insolubles
4 Dehydration Elevated temperature Concentrated solution
5 Crystallization Controlled cooling High-purity guanidine hydrochloride crystals
6 Repetition of steps 2–5 As needed Purity >99.9%

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling 1-(Oxan-4-yl)guanidine hydrochloride in laboratory settings?

  • Methodological Answer :

  • Ventilation : Use local/total ventilation to minimize airborne exposure. Avoid dust generation and ensure closed containers when not in use .
  • PPE : Wear nitrile gloves, safety goggles, and lab coats. For respiratory protection, use NIOSH-approved masks if ventilation is insufficient .
  • Storage : Store in labeled containers away from strong oxidizers, organic peroxides, and ignition sources. Follow GHS-compliant segregation guidelines .
  • Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose of as hazardous waste .

Q. How can researchers validate the purity of this compound post-synthesis?

  • Methodological Answer :

  • Chromatography : Use HPLC with a C18 column (mobile phase: 0.1% TFA in acetonitrile/water gradient) to assess purity. Compare retention times against a certified reference standard .
  • Spectroscopy : Confirm structural integrity via 1H^1H-NMR (DMSO-d6, δ 3.2–3.5 ppm for oxane protons) and FT-IR (N-H stretch at ~3300 cm1^{-1}, guanidine C=N at 1650 cm1^{-1}) .
  • Elemental Analysis : Verify C, H, N, and Cl content within ±0.3% of theoretical values .

Q. What solvent systems are optimal for dissolving this compound in aqueous and non-polar environments?

  • Methodological Answer :

  • Aqueous Solubility : Dissolves readily in water (up to 1 M at 25°C). For buffered solutions, use phosphate buffer (pH 7.4) with sonication to prevent aggregation .
  • Organic Solvents : Limited solubility in ethanol (≤50 mM) and DMSO (≤100 mM). Pre-warm solvents to 40°C and centrifuge to remove undissolved particulates .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for synthesizing this compound?

  • Methodological Answer :

  • Variables : Test temperature (40–80°C), molar ratios (1:1–1:3 oxane/guanidine), and catalyst loading (0.5–2 mol%) .
  • Design : Use a 2k^k factorial design to identify significant factors. For example, a 23^3 design with 8 runs to model yield (%) as the response variable .
  • Analysis : Apply ANOVA to determine interactions (e.g., temperature × catalyst synergy). Optimize via response surface methodology (RSM) .

Q. What computational strategies can predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer :

  • Quantum Mechanics : Perform DFT calculations (B3LYP/6-31G*) to map transition states and activation energies for SN2 mechanisms involving the guanidine moiety .
  • Molecular Dynamics : Simulate solvation effects in polar aprotic solvents (e.g., DMF) to assess steric hindrance from the oxane ring .
  • Validation : Cross-reference computed barriers with experimental kinetics (e.g., rate constants via UV-Vis monitoring) .

Q. How should researchers resolve contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer :

  • Multi-Technique Cross-Validation : Combine 13C^{13}C-NMR (guanidine carbons at δ 157–160 ppm) with high-resolution mass spectrometry (HRMS; [M+H]+^+ calc. 163.0851) to confirm molecular formula .
  • Impurity Profiling : Use LC-MS to detect byproducts (e.g., oxane ring-opened derivatives) and adjust purification protocols (e.g., silica gel chromatography with 5% MeOH in DCM) .
  • Crystallography : Grow single crystals via slow evaporation (solvent: methanol/water 1:1) and compare unit cell parameters with Cambridge Structural Database entries .

Q. What methodologies enable the integration of this compound into polymer matrices for controlled-release applications?

  • Methodological Answer :

  • Encapsulation : Use emulsion-solvent evaporation (PLGA polymer, dichloromethane/water) at 10,000 rpm homogenization. Monitor drug loading via UV absorbance at 275 nm .
  • Release Kinetics : Conduct in vitro assays in PBS (pH 7.4, 37°C) with sampling at 0, 2, 6, 24, 48 h. Fit data to Higuchi or Korsmeyer-Peppas models to determine release mechanisms .

Methodological Notes

  • Data Reproducibility : Document all experimental parameters (e.g., stirring speed, drying time) in supplemental materials per OECD GLP standards .
  • Contradictory Evidence : Discrepancies in storage guidelines (e.g., inert dust thresholds vs. general lab practices ) necessitate cross-referencing with institutional safety protocols.
  • Ethical Compliance : Avoid referencing non-peer-reviewed sources (e.g., commercial catalogs ). Prioritize PubChem and journals adhering to Beilstein standards .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Oxan-4-yl)guanidine hydrochloride
Reactant of Route 2
1-(Oxan-4-yl)guanidine hydrochloride

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